N-(4-Bromophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
N-(4-Bromophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-hydroxyphenyl group at position 5 and a thioacetamide moiety at position 2. The acetamide side chain is further modified with a 4-bromophenyl group. This structure combines electron-withdrawing (bromo) and electron-donating (hydroxy) substituents, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C16H12BrN3O3S |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H12BrN3O3S/c17-10-5-7-11(8-6-10)18-14(22)9-24-16-20-19-15(23-16)12-3-1-2-4-13(12)21/h1-8,21H,9H2,(H,18,22) |
InChI Key |
WYLMXRNXLNYLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amide Formation: Finally, the bromophenyl group is introduced through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones derived from the hydroxyphenyl group.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structure
The compound is synthesized through a multi-step process involving the reaction of 4-bromophenyl derivatives with oxadiazole and thioacetamide moieties. The synthesis typically involves:
- Reagents : 4-bromophenylacetic acid, thioacetamide, and various catalysts.
- Conditions : The reactions are carried out under controlled temperature and pH to optimize yield and purity.
The molecular structure can be confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-Bromophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. Studies have shown:
- In vitro Testing : The compound has been tested against various bacterial strains (both Gram-positive and Gram-negative) as well as fungal species using methods like the turbidimetric method.
- Results : Certain derivatives demonstrated promising antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of this compound have also been a focus of research:
- Cell Line Studies : It has been evaluated against several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) using the Sulforhodamine B assay.
- Findings : Some derivatives showed significant growth inhibition percentages (PGIs), indicating their potential as chemotherapeutic agents .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of this compound with biological targets:
- Binding Affinity : These studies help predict how well the compound binds to specific receptors involved in microbial resistance and cancer proliferation.
- Insights : They provide insights into the mechanisms of action at the molecular level, guiding further modifications for enhanced efficacy .
Case Studies
Several studies have documented the synthesis and application of related compounds:
These case studies illustrate the versatility of bromophenyl derivatives in addressing critical health challenges.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application:
In Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with active sites, while the bromophenyl group can enhance binding affinity through hydrophobic interactions.
In Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
- Compound 26 (): N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide replaces the oxadiazole ring with a triazinoindole scaffold. The compound showed 95% purity, suggesting synthetic efficiency .
- Compound 14a () : N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide retains the oxadiazole core but substitutes the hydroxyphenyl group with a 4-chlorophenyl moiety. IR and NMR data confirm the presence of key functional groups (e.g., S–CH2 at δ4.14 ppm), with halogen substituents likely improving metabolic stability .
Structure-Activity Relationship (SAR) Insights
- Halogen Substitutions : Bromo and chloro groups at the para position (e.g., ) enhance lipophilicity and membrane permeability, improving cellular uptake and target binding .
- Hydroxyphenyl vs. 10) .
- Heterocyclic Core Flexibility : Oxadiazole derivatives generally exhibit better metabolic stability than thiadiazoles or triazoles, as seen in and .
Biological Activity
N-(4-Bromophenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromobenzene derivatives with 1,3,4-oxadiazole precursors. The characterization of synthesized compounds is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reactants | Products | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Acid hydrazide + orthoformate | Oxadiazole derivative | 61 |
| 2 | Thioetherification | Oxadiazole + thiol | Thioamide derivative | 83 |
| 3 | Acetylation | Thioamide + acetic anhydride | Target compound | 86 |
2.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: A study utilizing the Sulforhodamine B (SRB) assay demonstrated that the compound has an IC50 value comparable to standard chemotherapeutics, indicating potent anticancer activity .
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The results suggest that it possesses broad-spectrum antimicrobial activity.
Table 2: Antimicrobial Activity Results
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Candida albicans | 12 |
The antimicrobial activity was assessed using the disk diffusion method, revealing promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
3. Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxadiazole ring and the bromophenyl moiety significantly influence biological activity. Electron-withdrawing groups enhance anticancer efficacy, while specific substitutions on the phenolic ring improve antimicrobial properties.
Key Findings:
- The presence of hydroxyl groups on the phenyl ring increases solubility and bioavailability.
- Substituents at the para position of the bromophenyl group are critical for enhancing cytotoxic effects.
4. Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression and microbial resistance. These studies suggest strong interactions with key receptors involved in tumor growth signaling pathways.
Table 3: Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| Estrogen Receptor | -9.5 |
| DNA Topoisomerase II | -8.7 |
| Bacterial RNA Polymerase | -7.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
